Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a dimethylphenyl substituent on the thiophene ring. It has a molecular formula of C15H17NO2S and a molecular weight of 275.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for constructing thiophene derivatives. The Gewald reaction involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur and a base. The reaction conditions often include heating the mixture to facilitate the formation of the thiophene ring .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Gewald reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base
Major Products:
Oxidation: Nitro derivatives of the thiophene ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate and its derivatives involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, depending on its specific structure and functional groups.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
Comparison: Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug discovery and material science .
Properties
IUPAC Name |
ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-6-5-9(2)10(3)7-11/h5-8H,4,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIHUUITIBDJMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352479 |
Source
|
Record name | ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307511-65-5 |
Source
|
Record name | ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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